molecular formula C20H23NO6 B122520 periglaucine B CAS No. 1025023-05-5

periglaucine B

Cat. No.: B122520
CAS No.: 1025023-05-5
M. Wt: 373.4 g/mol
InChI Key: QJDYNQYLCIPODD-HVTWWXFQSA-N
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Description

The compound periglaucine B is a complex organic molecule characterized by its unique hexacyclic structure

Biochemical Analysis

Biochemical Properties

Periglaucine B plays a crucial role in biochemical reactions, particularly in the inhibition of HBV surface antigen secretion. It interacts with various enzymes and proteins involved in viral replication and protein synthesis. The compound has been shown to inhibit HBsAg secretion with an IC50 of 0.47 mM . This interaction suggests that this compound may interfere with the viral assembly or secretion process, thereby reducing the viral load in infected cells.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In Hep G2.2.15 cells, it inhibits the secretion of HBsAg, which is crucial for the replication and spread of HBV . This inhibition likely affects cell signaling pathways related to viral replication and protein synthesis. Additionally, this compound may influence gene expression and cellular metabolism by altering the levels of viral proteins and other biomolecules involved in these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to the inhibition of HBsAg secretion. This compound may bind to viral proteins or host cell receptors, thereby blocking the assembly or release of viral particles. Additionally, this compound may inhibit or activate certain enzymes involved in viral replication, further reducing the viral load in infected cells . Changes in gene expression induced by this compound could also contribute to its antiviral effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on cellular function have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that this compound remains stable under recommended storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit HBV replication without causing significant toxicity. At higher doses, this compound could exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage . Threshold effects observed in these studies can provide valuable insights into the compound’s safety and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the hexacyclic core and the introduction of functional groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the hexacyclic core through cyclization reactions, possibly using Diels-Alder reactions or other pericyclic processes.

    Functional Group Introduction: Introduction of methoxy and methyl groups through nucleophilic substitution or methylation reactions.

    Oxidation and Reduction: Adjusting oxidation states of various parts of the molecule to achieve the desired functional groups.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions for scalability, including:

    Catalysis: Use of catalysts to improve reaction efficiency and selectivity.

    Purification: Techniques such as chromatography and crystallization to purify the final product.

    Automation: Automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions to replace methoxy groups with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups may yield aldehydes or carboxylic acids, while reduction of carbonyl groups may yield alcohols.

Scientific Research Applications

    Chemistry: As a model compound for studying complex organic reactions and mechanisms.

    Biology: Potential use as a probe for studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use as a precursor for the synthesis of other complex molecules or materials.

Comparison with Similar Compounds

Similar Compounds

    periglaucine B: A similar compound with slight variations in functional groups or stereochemistry.

    Other Hexacyclic Compounds: Compounds with similar hexacyclic structures but different functional groups.

Properties

IUPAC Name

(1S,11S,13S,14R,15S)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-21-5-4-18-8-13(22)17(23-2)20(24-3)19(18,21)9-16(27-20)11-6-14-15(7-12(11)18)26-10-25-14/h6-7,16-17H,4-5,8-10H2,1-3H3/t16-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDYNQYLCIPODD-HVTWWXFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C14CC(C5=CC6=C(C=C52)OCO6)OC4(C(C(=O)C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23[C@]14C[C@@H](C5=CC6=C(C=C52)OCO6)O[C@]4([C@H](C(=O)C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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